Cas no 318949-30-3 (1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl-)
1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl-
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- MDL: MFCD01314861
- Inchi: 1S/C11H9ClFN3O/c1-14-11(17)10-9(12)6-15-16(10)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,17)
- InChI Key: SCODHAATHCJGBG-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(F)C=C2)C(C(NC)=O)=C(Cl)C=N1
1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297616-100 mg |
4-Chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide; . |
318949-30-3 | 100mg |
€221.50 | 2023-04-26 | ||
| Key Organics Ltd | 6M-568S-1MG |
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
318949-30-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | 6M-568S-5MG |
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
318949-30-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | 6M-568S-10MG |
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
318949-30-3 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | 6M-568S-50MG |
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
318949-30-3 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | 6M-568S-100MG |
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
318949-30-3 | >90% | 100mg |
£146.00 | 2025-02-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900766-1g |
4-Chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
318949-30-3 | 90% | 1g |
¥2401.0 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671370-1mg |
4-Chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
318949-30-3 | 98% | 1mg |
¥428.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671370-2mg |
4-Chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
318949-30-3 | 98% | 2mg |
¥495.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671370-5mg |
4-Chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
318949-30-3 | 98% | 5mg |
¥617.00 | 2024-08-02 |
1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl- Suppliers
1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl- Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl-
Introduction to 1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl- (CAS No. 318949-30-3) and Its Applications in Modern Chemical Biology
The compound 1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl- (CAS No. 318949-30-3) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel pharmaceutical agents. This heterocyclic derivative, characterized by its pyrazole core substituted with chloro, fluoro, and methyl functional groups, has garnered considerable attention due to its versatile structural features and promising biological activities.
Pyrazole derivatives are well-documented for their broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of electron-withdrawing groups such as chloro and fluoro at strategic positions in the pyrazole ring enhances the compound's interactions with biological targets, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Specifically, the 4-chloro substituent at the 4-position and the 1-(4-fluorophenyl) moiety at the 1-position contribute to increased lipophilicity and binding affinity, making this compound a valuable scaffold for drug discovery.
In recent years, significant progress has been made in leveraging computational chemistry and high-throughput screening to identify lead compounds for therapeutic development. The structural motif of 1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl- aligns well with current trends in medicinal chemistry, where optimizing molecular interactions at the atomic level is crucial for achieving high efficacy and selectivity. The presence of both halogenated aromatic rings and a carboxamide group provides multiple sites for further derivatization, enabling researchers to fine-tune its biological activity.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrazole-based inhibitors have shown promise in targeting kinases and other enzymes involved in cancer progression. The N-methyl group at the 5-position not only influences the compound's solubility but also enhances its metabolic stability, critical factors for clinical translation. Furthermore, the fluoro substituent at the phenyl ring has been extensively studied for its ability to improve drug bioavailability and binding affinity to protein targets.
Emerging studies have highlighted the compound's efficacy in preclinical models of various diseases. For instance, research indicates that derivatives of this class exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are pivotal regulators of cell cycle progression. By modulating CDK activity, these compounds may offer a novel therapeutic strategy against certain types of cancer. Additionally, their interaction with other signaling pathways suggests potential applications in treating inflammatory disorders and neurodegenerative diseases.
The synthesis of 1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl- involves multi-step organic reactions that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrazole core efficiently. The integration of fluorine into the aromatic ring demonstrates the importance of isotopic labeling and selective fluorination in medicinal chemistry, which can significantly impact a drug's pharmacological profile.
The compound's physicochemical properties have been thoroughly characterized using spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC-MS), and X-ray crystallography. These analyses provide critical insights into its molecular structure and conformational preferences, which are essential for understanding its biological behavior. Furthermore, computational modeling has been utilized to predict binding modes with target proteins, aiding in rational drug design.
In conclusion,1H-Pyrazole-5-carboxamide, 4-chloro-1-(4-fluorophenyl)-N-methyl- (CAS No. 318949-30-3) exemplifies how structural innovation can lead to novel therapeutics with significant clinical potential. Its unique combination of functional groups makes it a versatile scaffold for further exploration in chemical biology. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis,this compound is poised to play a crucial role in developing next-generation pharmaceutical agents that address unmet medical needs.
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